2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol
Overview
Description
“2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol” is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are important in the pharmaceutical industry and are present in many classes of drugs .
Molecular Structure Analysis
The molecule likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The “2,6-dimethyl” indicates that there are methyl groups attached to the 2nd and 6th carbons of the piperazine ring . The “ethanol” part suggests an ethyl group (-CH2CH2OH) attached to the piperazine ring .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.
Scientific Research Applications
Crystal and Molecular Structures
- Research has explored the crystal and molecular structures of complexes involving N,N′-dimethylpiperazine, a molecule related to 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol. These studies focus on the strong hydrogen bonds formed with chiral acetylenic alcohol molecules and their significance in optical purification processes (Toda et al., 1988).
Photochemical Reactions in Solid State
- Research on 1-Methyl-5,6-diphenylpyrazin-2-one, which crystallizes from ethanol, has provided insights into the photochemical reactivity of compounds in solid states. These studies highlight how molecular packing influences the reactivity of compounds, a concept relevant to the study of this compound (Kaftory, 1984).
Catalytic Activity in Organic Synthesis
- Investigations into chiral amino alcohol ligands have shown high catalytic activity in organic reactions. These studies, focusing on compounds like (2S,3S)-2,3-epoxy-3-phenylpropanol, are relevant to understanding the potential catalytic roles of this compound in synthetic chemistry (Vidal‐Ferran et al., 1998).
X-Ray Crystal Structures of Molecular Complexes
- X-ray crystallography has been used to elucidate the structures of molecular complexes involving ethanol and hydroxy host systems. These findings offer a framework for understanding the structural properties of this compound in complex formations (Toda et al., 1985).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-5-9-6-8(2)10(7)3-4-11/h7-9,11H,3-6H2,1-2H3/t7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRGVNOXWNPGBV-OCAPTIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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